1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide
Overview
Description
1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide is an organic compound characterized by the presence of an aminophenyl group attached to a dimethylmethanesulfonamide moiety
Mechanism of Action
Mode of Action
Amines are known to be good nucleophiles and can react with a variety of electrophiles . The compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
It’s known that amines can participate in a variety of reactions, potentially affecting multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 4-aminobenzenesulfonyl chloride with N,N-dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of reactants and the removal of products, which allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-aminobenzenesulfonamide: Shares the aminophenyl and sulfonamide groups but lacks the dimethyl substitution.
N,N-dimethylbenzenesulfonamide: Similar sulfonamide structure but without the amino group.
Uniqueness: 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide is unique due to the presence of both the amino and dimethylmethanesulfonamide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)7-8-3-5-9(10)6-4-8/h3-6H,7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKYSGDBANPLKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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